molecular formula C17H17N5O B2643787 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-13-0

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2643787
CAS No.: 900013-13-0
M. Wt: 307.357
InChI Key: WJAYCHAJECTFGR-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound offered for research purposes. It belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of heterocyclic compounds, which have been identified as a promising scaffold in medicinal chemistry research . Compounds within this series have demonstrated significant research value in phenotypic screening campaigns against infectious diseases . The 1,2,3-triazole core is a fundamental building block in bioactive compounds and can be synthesized via "click chemistry," facilitating the exploration of diverse chemical libraries . Its structure allows it to form various non-covalent interactions, such as hydrophobic interactions and hydrogen bonds, with different biological targets . Researchers are investigating related ATC compounds for their potential to inhibit critical biological pathways. For instance, certain analogs have shown activity as potential inhibitors of the bacterial SOS response, a pathway implicated in antibiotic tolerance and the emergence of resistance . Other studies have explored the antitumor properties of hybrid molecules incorporating the 1,2,3-triazole pharmacophore . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-amino-1-benzyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-5-9-14(10-12)19-17(23)15-16(18)22(21-20-15)11-13-7-3-2-4-8-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAYCHAJECTFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole intermediate.

    Amination: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole intermediate with an isocyanate or through a coupling reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for subsequent modifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For example, studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. A related compound, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrated notable anticancer activity against cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% . This suggests that 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may possess similar or enhanced anticancer effects due to structural similarities.

Antimicrobial Properties

Triazole derivatives have also been studied for their antimicrobial activities. Research indicates that certain triazoles can exhibit antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves interference with microbial cell wall synthesis or function . Given the structural characteristics of this compound, it is plausible that it may exhibit similar antimicrobial properties.

Agrochemical Potential

The triazole structure is prevalent in many agrochemicals due to its ability to act as fungicides and herbicides. Compounds with this moiety have been shown to inhibit fungal growth by disrupting membrane integrity and function . The potential application of this compound as a fungicide could be explored further in agricultural settings.

Plant Growth Regulation

Research into triazole derivatives has also highlighted their role as plant growth regulators. These compounds can modulate plant hormonal pathways and enhance stress resistance . The application of this compound in this context could lead to improved crop yields and resilience against environmental stresses.

Case Study: Anticancer Efficacy

A study on a closely related triazole compound demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values well below 100 μM . This reinforces the hypothesis that this compound could be an effective anticancer agent.

Case Study: Antimicrobial Activity

In a comparative study of triazoles against common bacterial strains, several derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) below 50 μg/mL . Future investigations into the specific activity of this compound could yield valuable insights into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural modifications in analogous compounds include substitutions at the:

  • 1-position (benzyl group) : Fluorination, methylation, or methoxy additions.
  • N-position (carboxamide substituent) : Halogenation, methoxy groups, or heterocyclic attachments.

Table 1: Structural and Physicochemical Comparison

Compound Name 1-Position Substituent N-Position Substituent Molecular Weight (Da) Key Properties/Activities References
5-Amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 3-Methylphenyl 325.347 Antiproliferative activity (e.g., renal cancer RXF 393 cells)
5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorobenzyl 3-Methylphenyl 325.1339 Enhanced metabolic stability; potential for CNS-targeted therapies
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-Methoxyphenyl 337.363 Increased solubility due to methoxy group; moderate antimicrobial activity
5-Amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylbenzyl 3-Methylphenyl 339.376 Higher lipophilicity; unconfirmed anticancer activity
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl 373.363 Dual substituent effects: fluorophenyl enhances binding, methoxy improves solubility

Biological Activity

5-Amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on current research findings.

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
  • Benzylation and Carboxamide Formation : The benzyl group is introduced via nucleophilic substitution using benzyl halides, followed by the formation of the carboxamide group from carboxylic acid derivatives.

The compound has a molecular formula of C18H19N5OC_{18}H_{19}N_{5}O and a molecular weight of 321.4 g/mol .

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamides exhibit significant antiparasitic activity. In a study involving high-content screening against infected VERO cells, compounds from this series demonstrated promising potency with a pEC50>6pEC_{50}>6 .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismPotency (pEC50)Selectivity Ratio
AntiparasiticTrypanosoma cruzi>6>100-fold over VERO and HepG2 cells
AntimicrobialVarious bacterial strainsModerateNot specified
AnticancerCancer cell linesVariableNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to effects such as inhibition of cell proliferation or modulation of immune responses .

Structure-Activity Relationships (SAR)

SAR studies have been crucial in understanding how modifications to the triazole scaffold affect biological activity. For instance:

  • Substitution Patterns : The presence of both the benzyl and 3-methylphenyl groups enhances lipophilicity and potential interactions with biological targets.
  • Core Modifications : Alterations to the amino group or central triazole structure can significantly impact activity; for example, replacing the amino group with other substituents generally leads to loss of activity .

Table 2: SAR Insights

Modification TypeChange MadeEffect on Activity
Amino GroupReplaced with H/Me/ClInactive
Triazole CoreChanged to imidazoleLoss of activity
Peripheral SubstituentsVaried substitutionsEnhanced potency

Case Studies and Research Findings

Several studies highlight the therapeutic potential and optimization strategies for this compound:

  • Chagas Disease Treatment : A study demonstrated that specific analogs showed significant suppression of parasite burden in mouse models while maintaining favorable pharmacokinetic profiles .
  • Antimicrobial Properties : Research has indicated that modifications to the triazole scaffold can enhance antimicrobial efficacy against various bacterial strains .
  • Cancer Research : Ongoing studies are investigating the anticancer properties of this compound against different cancer cell lines, revealing variable potency depending on structural modifications .

Q & A

Q. What synthetic methodologies are most effective for synthesizing 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Condensation of benzylamine derivatives with isocyanides to form carboximidoyl intermediates.
  • Step 2 : Cyclization with sodium azide under copper-catalyzed conditions to construct the triazole core . Challenges include optimizing reaction yields for bulky substituents (e.g., benzyl and 3-methylphenyl groups) and purification due to low aqueous solubility. Adjusting solvent systems (e.g., DMF/water mixtures) or using microwave-assisted synthesis may improve efficiency.

Q. How can researchers mitigate solubility limitations during in vitro assays?

The compound’s low water solubility (common in triazole carboxamides) can be addressed by:

  • Using biocompatible co-solvents (e.g., DMSO at <0.1% v/v).
  • Formulating with cyclodextrins or liposomes to enhance dispersion .
  • Introducing hydrophilic substituents (e.g., hydroxyl groups) while preserving bioactivity, as seen in structurally related analogs .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against COX-2, carbonic anhydrase, or kinases using fluorometric/colorimetric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) using MTT assays, noting IC₅₀ values and selectivity indices .
  • Data Interpretation : Compare results with structurally similar derivatives (e.g., 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) analogs) to identify substituent-dependent trends .

Advanced Research Questions

Q. What structural features govern the compound’s enzyme inhibitory activity?

Key determinants include:

  • Triazole Core : Coordinates with catalytic residues via hydrogen bonding.
  • Benzyl Group : Enhances hydrophobic interactions in enzyme pockets (e.g., COX-2’s membrane-binding domain) .
  • 3-Methylphenyl Substituent : Modulates steric effects and π-π stacking, as seen in analogs with improved potency against B-Raf kinase . Table 1 : Structure-Activity Relationships (SAR) of Triazole Carboxamides
Substituent (R1/R2)Target EnzymeIC₅₀ (µM)Selectivity Index
Benzyl/3-MethylphenylCOX-20.8512.3 (vs. COX-1)
4-Fluorophenyl/4-MePhCarb. Anhydrase1.28.7
2,6-DifluorobenzylB-Raf Kinase0.12>50

Q. How can computational modeling optimize this compound’s binding affinity?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 or kinases, focusing on interactions between the triazole NH and catalytic residues (e.g., Tyr385 in COX-2) .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to identify substituents improving binding entropy .
  • QSAR Models : Develop regression models linking substituent electronegativity/logP to inhibitory activity .

Q. What strategies resolve contradictions in biological data across studies?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Off-Target Screening : Profile against panels of related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
  • Cell Line Context : Account for genetic variability (e.g., SNB-75 vs. RXF 393 cells) by correlating activity with target expression levels via qPCR .

Q. How does the benzyl group influence pharmacokinetic properties?

  • Lipophilicity : The benzyl moiety increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Methyl groups on the phenyl ring slow oxidative metabolism (CYP3A4), as observed in analogs with extended half-lives in hepatic microsome assays .
  • Toxicity : Monitor hepatotoxicity in primary hepatocyte models, as bulky aryl groups may induce stress responses .

Cross-Disciplinary Applications

Q. Are there non-oncological applications for this compound?

  • Antimicrobial : The 5-amino-triazole scaffold disrupts bacterial SOS response by inhibiting LexA autoproteolysis, suggesting utility against antibiotic-resistant pathogens .
  • Neuroprotection : Analogous carboxamides show activity in Alzheimer’s models by reducing β-amyloid aggregation; screen for similar effects using Thioflavin T assays .

Methodological Tools

Q. Which crystallographic software is suitable for structural analysis?

  • SHELXL : Refine crystal structures using high-resolution data; ideal for analyzing triazole ring planarity and hydrogen-bonding networks .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality figures .

Q. How to validate purity and structural integrity?

  • NMR/HRMS : Confirm molecular identity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and exact mass matching .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (ACN/water + 0.1% TFA) .

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